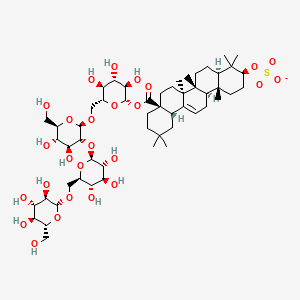

Rotundioside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

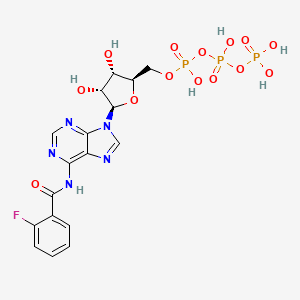

Rotundioside B is a triterpenoid saponin.

科学的研究の応用

Anti-Hepatotoxic and Anti-Hepatitis B Virus Potential

A study by Parvez et al. (2019) explored the potential of Cyperus rotundus, a plant containing Rotundioside B, in treating liver disorders and hepatitis B. The research indicated that C. rotundus could significantly normalize liver function markers and inhibit hepatitis B virus, suggesting a protective role against liver damage and viral hepatitis.

Pharmacological Activities of Cyperus rotundus

Another study by Pirzada et al. (2015) detailed various pharmacological activities of Cyperus rotundus, including anti-inflammatory, antioxidative, hepatoprotective, and neuroprotective effects. This comprehensive review supported the traditional use of C. rotundus in treating various ailments, potentially attributed to Rotundioside B and other active compounds.

Anti-Inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant properties of C. rotundus, containing Rotundioside B, were highlighted in a study by Seo et al. (2001). The research demonstrated the plant's capacity to modulate inflammatory mediators, making it a potential candidate for treating inflammatory diseases.

Antiproliferative and Apoptosis-Inducing Effects in Cancer

Research by Wang et al. (2019) investigated the effects of C. rotundus on Triple-negative breast cancer cells. The study revealed that the ethanol extract of C. rotundus, which may include Rotundioside B, inhibits cancer cell proliferation and induces apoptosis, suggesting a therapeutic role in cancer treatment.

Modulation of Immune Responses

A study by Xu et al. (2015) demonstrated the immunomodulatory effects of C. rotundus, potentially through Rotundioside B. The findings indicated significant inhibition of hepatitis B virus DNA replication and suppression of proinflammatory cytokines, highlighting its role in immune response regulation.

Neuroprotective Effects

The neuroprotective properties of C. rotundus, possibly attributed to Rotundioside B, were discussed in the study by Kumar et al. (2014). The extract showed protective effects against oxidative stress and demonstrated acetylcholine esterase inhibitory activity, suggesting potential benefits in neurodegenerative diseases.

特性

CAS番号 |

99633-18-8 |

|---|---|

製品名 |

Rotundioside B |

分子式 |

C54H87O26S- |

分子量 |

1184.3 g/mol |

IUPAC名 |

[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] sulfate |

InChI |

InChI=1S/C54H88O26S/c1-49(2)14-16-54(17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(80-81(69,70)71)50(3,4)29(51)10-13-53(30,52)7)48(68)79-46-42(67)38(63)35(60)28(77-46)22-73-47-43(39(64)33(58)26(20-56)75-47)78-45-41(66)37(62)34(59)27(76-45)21-72-44-40(65)36(61)32(57)25(19-55)74-44/h8,24-47,55-67H,9-22H2,1-7H3,(H,69,70,71)/p-1/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39-,40+,41+,42+,43+,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1 |

InChIキー |

ZUXZMGHPLSOYHC-JYJHDFCMSA-M |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)C)C)(C)C)OS(=O)(=O)[O-] |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)[O-])C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)C |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)[O-])C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1209479.png)

![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)

![2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1209496.png)

![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)